2-Amino-6-methoxyphenol
Overview
Description
2-Amino-6-methoxyphenol is a chemical compound with the molecular weight of 139.15 .
Synthesis Analysis
The synthesis of 2-amino-6-methoxyphenol derivatives has been achieved through various methods. For instance, one study reported the synthesis of benzothiazole derivatives by simple condensation of benzothiazole with chloroethylacetate, which was then treated with hydrazine hydrate to obtain hydrazino benzothiazole .Molecular Structure Analysis
The molecular structure of 2-amino-6-methoxyphenol includes a methoxy functional group and an amino group attached to a phenol ring . The InChI code for this compound is 1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 .Physical And Chemical Properties Analysis
2-Amino-6-methoxyphenol is a solid at room temperature .Scientific Research Applications
Application 1: Electrocatalytic Hydrazine Oxidation and Sensing Applications
- Summary of the Application : 2-Amino-6-methoxyphenol is used as a precursor in the electrochemical demethylation of 2-methoxyphenol on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution .
- Methods of Application : The approach is based on electrochemical demethylation of 2-methoxyphenol as a precursor on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution .
- Results or Outcomes : This electrochemical performance resulted in the development of a stable and well-defined redox peak at E o ’ = 0.15 (A2/C2) V vs Ag/AgCl within 10 min of preparation time in pH 7 phosphate buffer solution . The electrocatalytic efficiency of the surface-confined CA system was demonstrated by studying hydrazine oxidation and sensing reactions in a neutral pH solution .
Application 2: Synthesis of m-Aryloxy Phenols
- Summary of the Application : 2-Amino-6-methoxyphenol is used in the synthesis of m-aryloxy phenols. These compounds have functional groups such as esters, nitriles, and halogens that impart specific properties .
- Methods of Application : The synthesis methods involve functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols. These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings. They serve as antioxidants, ultraviolet absorbers, and flame retardants .
Application 3: Antioxidant Activity of Synthetic Polymers
- Summary of the Application : 2-Amino-6-methoxyphenol is used in the synthesis of synthetic polymers. These polymers have been evaluated for their antioxidant activity .
- Methods of Application : The synthesis methods involve polymerizing phenolic compounds, including 2-Amino-6-methoxyphenol .
- Results or Outcomes : The synthetic polymers have shown potent antioxidant properties. They have potential applications in various industries, including plastics, adhesives, and coatings .
Safety And Hazards
Future Directions
The potential applications of 2-amino-6-methoxyphenol and its derivatives are vast. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods for the preparation of complex 2-amino-6-methoxyphenol derivatives .
properties
IUPAC Name |
2-amino-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXORTKZTNOXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512711 | |
Record name | 2-Amino-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxyphenol | |
CAS RN |
40925-71-1 | |
Record name | 2-Amino-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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